

Introduction: The Strategic Value of Fluorinated Cyclopentanols in Drug Discovery

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Compound of Interest

Compound Name: (R)-3,3-Difluoro-cyclopentanemethanol

Cat. No.: B1404973

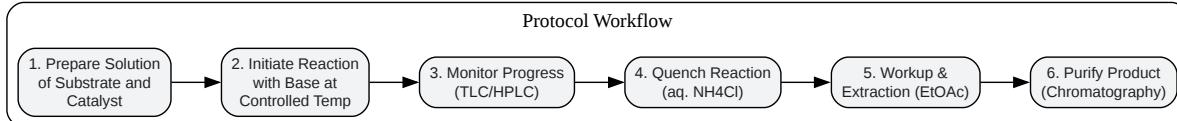
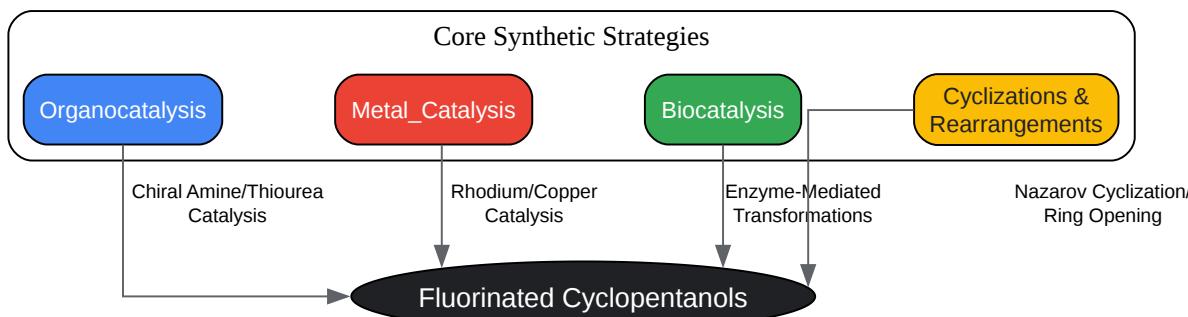
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The introduction of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.^[1] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.^{[1][2]} When this element is incorporated into the cyclopentane scaffold, a motif prevalent in numerous natural products and pharmaceuticals, it gives rise to chiral fluorinated cyclopentanols. These structures are highly sought-after building blocks for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.^[3] ^{[4][5]}

However, the stereocontrolled synthesis of these molecules presents a formidable challenge. It requires the precise installation of multiple stereocenters, including a carbon-fluorine center, on a flexible five-membered ring. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the key asymmetric strategies developed to address this challenge. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind methodological choices, and detailed protocols for key transformations.

Core Synthetic Strategies: A Multi-Pronged Approach

The synthesis of chiral fluorinated cyclopentanols can be approached from several distinct angles. Each strategy offers unique advantages in terms of substrate scope, scalability, and stereochemical control. This guide will focus on four dominant and mechanistically diverse approaches: Organocatalysis, Metal-Catalyzed Transformations, Biocatalysis, and Cyclization/Rearrangement Reactions.



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